molecular formula C8H10N2O3S B8356688 (RS)-S-Ethyl-S-(4-nitrophenyl)sulfoximide

(RS)-S-Ethyl-S-(4-nitrophenyl)sulfoximide

Cat. No.: B8356688
M. Wt: 214.24 g/mol
InChI Key: VTONWPRITDCKRC-UHFFFAOYSA-N
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Description

(RS)-S-Ethyl-S-(4-nitrophenyl)sulfoximide is a useful research compound. Its molecular formula is C8H10N2O3S and its molecular weight is 214.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

ethyl-imino-(4-nitrophenyl)-oxo-λ6-sulfane

InChI

InChI=1S/C8H10N2O3S/c1-2-14(9,13)8-5-3-7(4-6-8)10(11)12/h3-6,9H,2H2,1H3

InChI Key

VTONWPRITDCKRC-UHFFFAOYSA-N

Canonical SMILES

CCS(=N)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

30.5 ml of oleum (20% SO3) was added carefully, on an ice bath, to 6.00 g (30.12 mmol) of (RS)-1-ethylsulfinyl-4-nitrobenzene. Then, under argon, 2.35 g (36.14 mmol) of sodium azide was added carefully, in portions and with stirring, and the mixture was then heated to 45° C. After 6 hours the mixture was cooled to room temperature and carefully poured onto ice. The mixture was alkalized with sodium hydrogencarbonate and was extracted with ethyl acetate (2×). The combined organic phases were dried (Na2SO4), filtered and concentrated by evaporation. 5.74 g (26.79 mmol; yield: 89%) of the product was obtained.
Name
Quantity
30.5 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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